Methyl 2-hydroperoxyoctadeca-2,4-dienoate
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Overview
Description
Methyl 2-hydroperoxyoctadeca-2,4-dienoate is an organic compound with the molecular formula C19H34O4. It is characterized by the presence of a hydroperoxy group attached to an octadecadienoate backbone. This compound is notable for its unique chemical structure, which includes multiple double bonds and a hydroperoxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroperoxyoctadeca-2,4-dienoate typically involves the esterification of octadeca-2,4-dienoic acid with methanol in the presence of a catalyst. The hydroperoxy group is introduced through a controlled oxidation process using hydrogen peroxide or other suitable oxidizing agents under mild conditions to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroperoxyoctadeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Peroxides, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted esters.
Scientific Research Applications
Methyl 2-hydroperoxyoctadeca-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-hydroperoxyoctadeca-2,4-dienoate involves its interaction with molecular targets through its hydroperoxy group. This functional group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. The compound’s effects are mediated through its ability to interact with cellular components and influence oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 13-hydroperoxyoctadeca-2,4-dienoate: Similar structure but with the hydroperoxy group at a different position.
18-Hydroperoxyoctadeca-2,4-dienoic acid: Similar backbone but with a carboxylic acid group instead of an ester
Uniqueness
Methyl 2-hydroperoxyoctadeca-2,4-dienoate is unique due to its specific positioning of the hydroperoxy group and its ester functionality, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
80629-83-0 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 2-hydroperoxyoctadeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h15-17,21H,3-14H2,1-2H3 |
InChI Key |
YTIKJVXFAQYSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=C(C(=O)OC)OO |
Origin of Product |
United States |
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